4,5,5-Trimethylhexanoic acid

Description

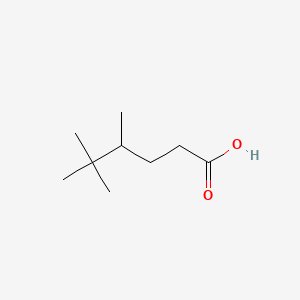

Structure

2D Structure

3D Structure

Properties

CAS No. |

94349-37-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4,5,5-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-7(9(2,3)4)5-6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

UKVTYBBTYKPUSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for 4,5,5 Trimethylhexanoic Acid and Its Derivatives

Established Industrial Synthesis Routes

Traditional industrial production of 4,5,5-trimethylhexanoic acid and its isomers, such as isononanoic acid, relies on well-documented chemical processes that begin with simple olefin precursors. These routes are characterized by their high throughput and scalability, typically involving hydroformylation followed by oxidation.

A primary industrial route to branched C9 acids is the hydroformylation, or oxo synthesis, of C8 olefins, followed by the oxidation of the resulting C9 aldehyde. wikipedia.orgmt.com This process adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org

The typical feedstock is diisobutylene, an octene mixture primarily composed of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. google.com The hydroformylation of this mixture with synthesis gas (a combination of carbon monoxide and hydrogen) under high pressure and temperature yields a mixture of C9-aldehydes. google.comjustia.com The main product is 3,5,5-trimethylhexanal (B1630633), but other isomers, including 4,5,5-trimethylhexanal (B8308188), are also formed. google.com

The reaction is catalyzed by transition metal complexes, most commonly based on cobalt or rhodium. mt.com Cobalt catalysts, such as HCo(CO)4, were the original catalysts for this process but require harsh operating conditions. ntu.ac.uknih.gov Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are significantly more active and allow for milder reaction conditions, although they are more expensive. ntu.ac.uknih.govscispace.com The choice of catalyst and conditions influences the ratio of linear to branched aldehyde products. mt.com

Table 1: Comparison of Typical Industrial Hydroformylation Catalyst Systems

| Feature | Cobalt-Based Catalyst (Unmodified) | Rhodium-Based Catalyst (Phosphine-Modified) |

|---|---|---|

| Catalyst Example | HCo(CO)₄ | HRh(CO)(PPh₃)₃ |

| Temperature | 130-170 °C ntu.ac.uk | 40-200 °C wikipedia.org |

| Pressure | 200-300 atm ntu.ac.uk | 10-100 atm wikipedia.org |

| Activity | Lower | ~100-1000 times higher than cobalt scispace.com |

| Selectivity | Lower normal/iso ratio (typically ~3:1) ntu.ac.uk | Higher normal/iso ratio achievable ntu.ac.uk |

| Cost | Lower | Higher |

Following the hydroformylation step, the resulting 4,5,5-trimethylhexanal intermediate is oxidized to produce the final this compound. This oxidation can be achieved using various oxidizing agents, including potassium permanganate (B83412) or chromic acid, or through catalytic oxidation with air or oxygen. chemistrysteps.comgoogle.com

An alternative and often integrated step in the synthesis involves the direct oxidation of branched alcohol and aldehyde intermediates. Primary alcohols can be oxidized to yield aldehydes first, which are then further oxidized into carboxylic acids. scispace.com

The oxidation of the 4,5,5-trimethylhexanal intermediate to this compound is a critical step. Industrial processes often favor using air or oxygen as the oxidant due to cost and environmental considerations, a method that can be performed with or without catalysts. google.comresearchgate.net Catalyst-free oxidation can be achieved by carefully managing reaction temperatures in stages. google.com Alternatively, the oxidation of the corresponding primary alcohol, 4,5,5-trimethyl-1-hexanol, can be accomplished using various catalytic systems. nih.gov A variety of oxidizing agents are effective, though industrial-scale production often prioritizes cost-effective and greener options. chemistrysteps.comorganic-chemistry.orgacs.org A patented process for the analogous 3,5,5-trimethylhexanoic acid describes the direct oxidation of 3,5,5-trimethylhexanol with molecular oxygen at temperatures between 0°C and 100°C, a method that can be accelerated with catalysts like manganous acetate (B1210297). google.com

Table 2: Common Reagents for the Oxidation of Alcohols and Aldehydes to Carboxylic Acids

| Reagent | Substrate | Typical Conditions | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alcohol / Aldehyde | Basic or acidic solution | Strong, inexpensive oxidant chemistrysteps.com |

| Chromic Acid (H₂CrO₄) / Jones Reagent | Alcohol / Aldehyde | Aqueous acid | High yields, but generates chromium waste libretexts.org |

| Oxygen / Air | Alcohol / Aldehyde | Elevated temperature/pressure, often with a metal catalyst (e.g., Co, Mn) | Economical and environmentally friendly "green" option researchgate.netgoogle.com |

| Sodium Hypochlorite (NaOCl) | Alcohol / Aldehyde | Catalyzed by Nickel(II) salts | Inexpensive and effective under ambient conditions acs.org |

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, research is actively exploring more sustainable and efficient methods for producing specialty chemicals like this compound and its derivatives. These approaches include biocatalysis and continuous flow manufacturing.

Biocatalysis offers a green alternative for the synthesis of derivatives, particularly esters of branched-chain acids. nih.gov Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity and in solvent-free media. nih.govresearchgate.net This avoids the harsh conditions and side-product formation associated with traditional chemical synthesis. nih.govmdpi.com

The enzymatic synthesis of esters from branched acids can be challenging due to steric hindrance near the enzyme's active site. nih.gov However, studies have shown that the position and length of the branched chain are critical factors. nih.gov Research on the lipase-catalyzed esterification of 3,5,5-trimethylhexanoic acid, a close structural isomer of this compound, yielded excellent results with a majority of tested lipases, including the widely used Novozym® 435 (immobilized Candida antarctica lipase (B570770) B). nih.gov This suggests that biocatalytic routes are highly promising for producing esters of this compound, which are valuable as emollients and emulsifiers in the cosmetics industry. nih.gov

Continuous flow chemistry is an emerging manufacturing technique that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency and scalability. lonza.comamt.ukwikipedia.org This technology is particularly well-suited for the synthesis of reactive derivatives like acyl chlorides.

The acyl chloride of this compound is a valuable intermediate for producing other derivatives such as esters and amides. Its synthesis from the parent carboxylic acid involves a chlorinating agent like thionyl chloride or phosgene (B1210022). acs.orgrochester.edu These reagents are hazardous, and their use in continuous flow reactors can significantly improve safety by minimizing the volume of reactive material present at any given time. wikipedia.orgacs.org Research has demonstrated the effective synthesis of acyl chlorides in flow systems, for instance, by reacting carboxylic acids with bis(trichloromethyl)carbonate or with phosgene generated in-situ. acs.orgresearchgate.netresearchgate.net These continuous processes allow for rapid and efficient conversion to the highly reactive acyl chloride intermediate. researchgate.net

Catalytic Systems and Mechanistic Investigations in Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic systems employed, particularly in the hydroformylation step. The mechanism of this reaction has been a subject of extensive investigation to improve catalyst performance.

The hydroformylation of olefins can be catalyzed by various transition metals, but cobalt and rhodium are of primary industrial importance. wikipedia.orgntu.ac.uk The classical mechanism for the cobalt-catalyzed reaction is the Heck-Breslow cycle, which proceeds via a 16-electron cobalt tetracarbonyl hydride species. wikipedia.orgscispace.com This process typically requires high pressures of carbon monoxide to maintain catalyst stability. scispace.com

Rhodium-based catalysts, typically used with phosphine ligands, operate via a different mechanism involving oxidative addition and reductive elimination steps where the metal cycles between Rh(I) and Rh(III) oxidation states. ntu.ac.uk These catalysts are highly active under much milder conditions. ntu.ac.ukscispace.com A key area of research is controlling the regioselectivity of the reaction to favor either linear or branched products. While linear aldehydes are often the desired product in bulk chemical manufacturing, the synthesis of branched acids requires high selectivity for the branched aldehyde intermediate. ntu.ac.ukacs.org Recent studies have focused on designing ligands that can direct the hydroformylation of terminal alkenes to produce branched aldehydes with high selectivity. acs.orgacs.orgnih.gov For example, a rhodium catalyst bearing a specific phospholane–phosphite (B83602) ligand (BOBPHOS) has been shown to exhibit unusual and high selectivity for branched aldehyde products from unbiased alkene substrates. acs.orgnih.gov Such catalyst design is critical for the efficient synthesis of specifically branched molecules like this compound.

Role of Transition Metal Catalysts in Hydroformylation Processes

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group (–CHO) and a hydrogen atom across the double bond. wikipedia.org This process is critical for producing aldehydes that can be subsequently oxidized to form carboxylic acids, such as this compound. The synthesis of the precursor aldehyde, 4,5,5-trimethylhexanal, is achieved by the hydroformylation of 4,4-dimethyl-1-pentene (B165720).

The reaction is catalyzed by transition metal complexes, most commonly based on rhodium and cobalt. mt.com These catalysts are pivotal in steering the reaction's regioselectivity, determining whether a linear or a branched aldehyde is formed. libretexts.org For the synthesis of 4,5,5-trimethylhexanal, the desired product is the linear aldehyde resulting from the addition of the formyl group to the terminal carbon of 4,4-dimethyl-1-pentene.

Catalytic Cycle and Mechanism: The generally accepted mechanism for hydroformylation catalyzed by a rhodium complex, for instance, involves a series of steps:

Catalyst Activation: A precatalyst, such as a rhodium complex, reacts with syngas (a mixture of H₂ and CO) to form an active hydrido-carbonyl-rhodium species. libretexts.org

Olefin Coordination: The alkene (4,4-dimethyl-1-pentene) coordinates to the rhodium center.

Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This step is crucial for regioselectivity. The hydride can add to either the internal carbon, leading to a branched alkyl-rhodium intermediate, or the terminal carbon, yielding a linear intermediate. mt.com Steric hindrance from the bulky tert-butyl group in 4,4-dimethyl-1-pentene favors the formation of the linear intermediate.

CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond, forming an acyl-rhodium complex. libretexts.org

Oxidative Addition and Reductive Elimination: Hydrogen gas adds to the complex, and the resulting aldehyde is eliminated, regenerating the active catalyst. libretexts.org

Rhodium-based catalysts, often modified with phosphine or phosphite ligands, are highly active and typically operate under milder conditions than cobalt catalysts. mt.comresearchgate.net The choice of ligand is critical, as it influences not only activity and selectivity but also catalyst stability. researchgate.net For example, the use of specialized ligands like BOBPHOS (a phospholane-phosphite ligand) has been shown to be highly selective for producing branched aldehydes from certain alkenes, highlighting the ligand's role in controlling the reaction outcome. acs.orgst-andrews.ac.uknih.gov While branched products are favored in some applications, the synthesis of this compound requires catalysts and conditions that promote the formation of the linear aldehyde from the corresponding olefin.

| Catalyst Type | Typical Operating Conditions | Key Advantages | Selectivity Notes |

| Cobalt-based (e.g., Co₂(CO)₈) | High Pressure (100-300 atm), High Temperature (150-180 °C) wikipedia.orglibretexts.org | Lower cost, suitable for higher molecular weight olefins wikipedia.org | Generally less selective for linear aldehydes compared to modified rhodium catalysts. |

| Rhodium-based (e.g., HRh(CO)(PPh₃)₃) | Low Pressure (10-100 atm), Low Temperature (40-120 °C) wikipedia.org | High activity, high selectivity for linear aldehydes with appropriate ligands mt.com | Ligand design is crucial for controlling regioselectivity. researchgate.net |

Enzymatic Catalysis Mechanisms in Esterification (e.g., with Candida antarctica lipase B)

The esterification of this compound can be efficiently and selectively achieved using biocatalysts, with Candida antarctica lipase B (CALB) being one of the most widely used enzymes for this purpose. nih.govrsc.org Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. rsc.orgnih.gov CALB is particularly valued for its broad substrate specificity and high stability in organic solvents. nih.gov

The catalytic mechanism of CALB in esterification follows a Ping-Pong Bi-Bi mechanism . nih.govresearchgate.net This mechanism involves two substrates and releases two products in a sequential manner.

Steps of the Catalytic Mechanism:

Acylation (First "Ping"): The carboxylic acid (this compound) enters the active site of the enzyme. The active site of CALB contains a catalytic triad (B1167595) of amino acids: serine (Ser), histidine (His), and aspartic acid (Asp). nih.gov The hydroxyl group of the serine residue performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme complex, releasing a molecule of water.

Deacylation (Second "Pong"): The alcohol molecule then enters the active site. It performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate.

Product Release: This intermediate collapses, releasing the ester product and regenerating the free enzyme, which is then ready to start another catalytic cycle. researchgate.net

A significant challenge in the enzymatic esterification of this compound is its sterically hindered structure. The bulky trimethyl-substituted chain can limit the acid's access to the enzyme's active site, which is more readily accommodating to linear, unbranched fatty acids. nih.govresearchgate.net Research has shown that while CALB is highly active for a wide range of alcohols, its efficiency can be lower for carboxylic acids that are branched near the carboxyl group. nih.govresearchgate.net To overcome this, protein engineering efforts have been made to modify CALB's active site, aiming to create more space for bulky substrates and improve catalytic activity. nih.gov

| Mechanistic Step | Description | Key Intermediates |

| 1. Acylation | The carboxylic acid binds to the enzyme, and the catalytic serine attacks the carbonyl carbon. | First tetrahedral intermediate, Acyl-enzyme complex |

| 2. Deacylation | The alcohol binds and attacks the acyl-enzyme complex. | Second tetrahedral intermediate |

| 3. Product Release | The ester is released, and the enzyme is regenerated. | Free enzyme, Ester product |

Acidic Catalysis in Esterification Reactions

The most traditional and widely used method for synthesizing esters from carboxylic acids and alcohols is the Fischer esterification . masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating a carboxylic acid, such as this compound, with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comkhanacademy.org

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org The equilibrium nature of the reaction means that specific strategies, such as using an excess of the alcohol reactant or removing water as it is formed, are necessary to drive the reaction towards the ester product. masterorganicchemistry.com

Mechanism of Fischer Esterification: The mechanism involves several key, reversible steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

An alternative view of the mechanism suggests that after protonation of the carboxylic acid's hydroxyl group, a highly reactive acylium ion is generated. rsc.org This acylium ion then reacts with two alcohol molecules to form the final product. rsc.org Regardless of the precise pathway, the activation of the carbonyl group by the acid catalyst is the essential feature of this reaction. khanacademy.org

| Step | Description | Role of Catalyst |

| 1. Protonation | Carbonyl oxygen is protonated. | Activates the carbonyl group, making the carbon more electrophilic. |

| 2. Nucleophilic Attack | Alcohol attacks the carbonyl carbon. | - |

| 3. Proton Transfer | A proton moves to a hydroxyl group. | Facilitates the formation of a good leaving group (H₂O). |

| 4. Elimination | A water molecule is eliminated. | - |

| 5. Deprotonation | The protonated ester loses a proton. | Regenerates the catalyst for the next cycle. |

Chemical Transformations and Functional Group Derivatization of 4,5,5 Trimethylhexanoic Acid

Esterification Reactions and Ester Derivative Characterization

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a primary transformation pathway for 3,5,5-Trimethylhexanoic acid. The resulting esters exhibit properties influenced by both the branched acid and the chosen alcohol.

Polyol esters are a significant class of synthetic esters produced from the reaction of carboxylic acids with polyols (alcohols containing multiple hydroxyl groups). 3,5,5-Trimethylhexanoic acid is used in the production of polyol esters that serve as synthetic lubricants, particularly for applications demanding high thermal and oxidative stability. zslubes.com

The esterification process involves reacting 3,5,5-Trimethylhexanoic acid with neo-polyols, which have a stable carbon center. zslubes.com Common polyols used in these syntheses include trimethylolpropane (B17298) (TMP) and pentaerythritol (B129877) (PE). The reaction is typically carried out at elevated temperatures, often with a catalyst to drive the condensation reaction to completion. ajgreenchem.comgoogle.com The properties of the final polyol ester, such as viscosity, pour point, and flash point, are determined by the structure of the carboxylic acid and the polyol used. zslubes.com These esters are valued in demanding environments such as jet turbine and automotive engines, refrigeration systems, and fire-resistant hydraulic fluids. zslubes.comnih.gov The metallic salts of 3,5,5-trimethylhexanoic acid may also find use as thickeners in greases. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a sustainable and highly selective alternative to traditional chemical synthesis. Lipases are commonly employed for the esterification of carboxylic acids. Research has shown that when 3,5,5-trimethylhexanoic acid is used as a substrate with various lipase (B570770) variants, excellent results can be obtained. mdpi.com This indicates that the enzyme's active site can accommodate the branched structure of the acid, which is often a challenge in enzymatic synthesis. mdpi.com

Enzymatic esterification provides a pathway to a diverse range of ester structures under mild reaction conditions. nih.govresearchgate.net This method is particularly valuable for producing chiral intermediates, as enzymes can exhibit high enantioselectivity. nih.gov The use of biocatalysis can lead to the synthesis of novel branched-chain esters that may be suitable for applications in cosmetics as emollients or in other specialized fields where high purity and specific isomeric forms are required. mdpi.com

Acyl Halide Formation and Reactivity for Synthetic Intermediacy

The conversion of carboxylic acids to acyl halides is a fundamental step in organic synthesis, as it transforms the relatively unreactive hydroxyl group into a highly reactive halide, which is an excellent leaving group. This "activates" the carboxyl group for subsequent reactions.

3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is synthesized from 3,5,5-Trimethylhexanoic acid through chlorination. chemicalbook.com The most common and effective reagent for this transformation is thionyl chloride (SOCl₂). chemicalbook.com The reaction efficiently converts the carboxylic acid into the corresponding acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture. masterorganicchemistry.comchemtube3d.com

3,5,5-Trimethylhexanoyl chloride is a key synthetic intermediate used to produce a wide range of other compounds, including amides (e.g., 3,5,5-trimethylhexanamide), organic peroxides, and various pharmaceutical and agrochemical agents. chemicalbook.commade-in-china.com

| Property | Value |

|---|---|

| CAS Number | 36727-29-4 |

| Molecular Formula | C₉H₁₇ClO |

| Molecular Weight | 176.68 g/mol |

| Appearance | Colorless clear liquid made-in-china.com |

| Boiling Point | 188-190 °C |

| Density | 0.93 g/mL at 25 °C |

The reaction between a carboxylic acid like 3,5,5-Trimethylhexanoic acid and thionyl chloride (SOCl₂) proceeds through a well-established nucleophilic acyl substitution mechanism. chemistrysteps.comlibretexts.org

The mechanism involves several key steps:

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. youtube.com

Intermediate Formation: This attack leads to the formation of a protonated chlorosulfite intermediate, making the hydroxyl group a much better leaving group. libretexts.org

Chloride Ion Attack: A chloride ion (Cl⁻), which is generated in the reaction, then attacks the carbonyl carbon of the intermediate. masterorganicchemistry.comyoutube.com

Tetrahedral Intermediate Collapse: This forms a tetrahedral intermediate which subsequently collapses. The C-O bond breaks, and the leaving group (chlorosulfite group) departs. masterorganicchemistry.com

Product Formation: The unstable leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, resulting in the final acyl chloride product. chemtube3d.com This final step is irreversible as the gaseous byproducts escape, driving the reaction to completion. chemtube3d.com

Metal Salt Formation and Their Chemical Applications in Catalysis and Materials Science

3,5,5-Trimethylhexanoic acid readily reacts with metal bases, oxides, or salts to form metal carboxylates (metal salts). These salts have distinct properties and applications that differ significantly from the parent acid.

Metal salts of 3,5,5-trimethylhexanoic acid have several established uses in industrial applications:

Paint Driers: Certain metal salts, such as those of cobalt or manganese, can act as oxidation catalysts. google.com When incorporated into paints and coatings, they accelerate the drying process by promoting the oxidative cross-linking of polymeric binders.

Grease Thickeners: Metallic salts of fatty acids are fundamental components of lubricating greases. The salts of 3,5,5-trimethylhexanoic acid can be used to form the soap-like matrix that thickens lubricating oils to produce greases with specific consistencies and performance characteristics. google.com

Alkyd Resin Modifiers: In the synthesis of alkyd resins for paints and coatings, 3,5,5-trimethylhexanoic acid can be incorporated as a modifier. google.com Its inclusion can improve properties such as yellowing resistance compared to traditional fatty acids.

| Application Area | Function | Relevant Metals (Examples) |

|---|---|---|

| Paints and Coatings | Catalyst for oxidative drying (Paint Drier) | Cobalt, Manganese, Vanadium, Cerium google.com |

| Lubricants | Thickening agent for greases google.com | (Not specified, but typically Li, Ca, Al) |

| Polymers | Modifier in alkyd resins google.com | (Incorporated into polymer backbone) |

Oxidative and Reductive Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 4,5,5-trimethylhexanoic acid is a versatile functional handle that can undergo a variety of oxidative and reductive transformations. These reactions primarily target the carbon-oxygen bonds of the carboxyl group, enabling its conversion into other important functional groups. Due to the steric hindrance imposed by the quaternary carbon at the 5-position, the reactivity of this compound can be compared to that of other sterically encumbered carboxylic acids, such as pivalic acid (2,2-dimethylpropanoic acid).

Reductive Transformations

The reduction of the carboxylic acid moiety in this compound typically leads to the formation of the corresponding primary alcohol, 4,5,5-trimethylhexan-1-ol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

Commonly employed methods for the reduction of sterically hindered carboxylic acids include the use of strong metal hydrides like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. For instance, the reduction of pivalic acid, a structural analog, to neopentyl alcohol is efficiently achieved with LiAlH₄ in an anhydrous solvent. Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also effective and can offer chemoselectivity in the presence of other reducible functional groups like esters. While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids, it can be used if the acid is first converted to a more reactive derivative.

Alternative methods include the reduction of esters of the carboxylic acid. For example, esters of pivalic acid can be reduced to neopentyl alcohol using metallic sodium in an alcohol medium.

| Starting Material | Reagent(s) | Product | Notes |

|---|---|---|---|

| Pivalic acid | Lithium aluminum hydride (LiAlH₄) | Neopentyl alcohol | A powerful, non-selective reducing agent. Requires anhydrous conditions. |

| Pivalic acid | Borane-dimethylsulfide (BH₃·SMe₂) | Neopentyl alcohol | Offers good selectivity for carboxylic acids over other functional groups. |

| Pivalic acid esters | Sodium (Na), Alcohol | Neopentyl alcohol | An older method, but effective for the reduction of the ester derivative. |

Oxidative Transformations

Oxidative transformations of the carboxylic acid group in this compound typically involve decarboxylation, where the carboxyl group is lost as carbon dioxide. These reactions often proceed via radical intermediates.

A classic method for the oxidative decarboxylative halogenation of aliphatic carboxylic acids is the Hunsdiecker reaction . This reaction involves the treatment of the silver salt of the carboxylic acid with a halogen, such as bromine, to yield an alkyl bromide with one less carbon atom. For this compound, this would theoretically produce 1-bromo-3,4,4-trimethylpentane. However, the yields for substrates with tertiary carbons, like the one that would be formed from this compound, can be low with the traditional Hunsdiecker reaction.

Variations of the Hunsdiecker reaction, such as the Kochi reaction , which employs lead(IV) acetate (B1210297) and a lithium halide, can also be used for the decarboxylative halogenation of carboxylic acids. These methods provide alternatives that may offer improved yields or milder reaction conditions.

More contemporary approaches involve photocatalytic methods. Visible light-mediated photocatalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids, including sterically hindered tertiary acids, under mild conditions. These reactions typically involve the generation of a radical intermediate through single-electron transfer from the carboxylate to an excited photocatalyst. This radical can then be trapped by various reagents or undergo further transformations.

| Reaction Name | Starting Material | Reagent(s) | Typical Product | Notes |

|---|---|---|---|---|

| Hunsdiecker Reaction | Silver salt of a carboxylic acid | Bromine (Br₂) | Alkyl bromide | Proceeds via a radical mechanism. Yields can be variable for tertiary systems. |

| Kochi Reaction | Carboxylic acid | Lead(IV) acetate, Lithium halide | Alkyl halide | A variation of the Hunsdiecker reaction that avoids the need for the silver salt. |

| Photocatalytic Decarboxylation | Carboxylic acid | Photocatalyst, Light | Alkyl radical (intermediate) | A modern, mild method applicable to a broad range of carboxylic acids. |

Environmental Fate and Ecological Impact Research of 4,5,5 Trimethylhexanoic Acid

Environmental Distribution and Compartmentalization Studies

The environmental distribution of a chemical is dictated by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota.

Fugacity models are valuable tools for predicting the environmental distribution of a chemical. These models use the concept of "escaping tendency" from a particular phase to estimate the equilibrium distribution of a substance in a multi-compartment environment. For 4,5,5-trimethylhexanoic acid, while no specific fugacity modeling studies have been identified, its predicted high octanol-water partition coefficient (log Kow > 6) and high adsorption/desorption coefficient (log Koc > 5) suggest a strong tendency to partition to organic matter in soil and sediment rather than remaining in water or volatilizing into the air. nih.gov

A generic fugacity model would likely predict the following distribution pattern:

Air: Due to its low vapor pressure, the concentration in the air compartment is expected to be minimal.

Water: Its low water solubility and high log Kow indicate that it will not persist in significant concentrations in the water column. nih.gov

Soil and Sediment: The high log Koc suggests that soil and sediment will be the primary environmental sinks for this compound. nih.gov

Table 1: Estimated Physicochemical Properties Influencing Environmental Distribution (based on 3,5,5-trimethylhexanoic acid and isononanoic acid)

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Water Solubility | Very low | Low potential for aquatic transport |

| Vapor Pressure | Low | Low potential for volatilization |

| log Kow | > 6 | High potential for sorption to organic matter and bioaccumulation |

The sorption of this compound to environmental solids is expected to be a dominant process governing its fate. The high log Koc value indicates strong adsorption to organic carbon in soil, sediment, and sludge. nih.gov This behavior significantly reduces its mobility in the environment, limiting its potential to leach into groundwater. The primary mechanism of sorption is likely hydrophobic interaction between the nonpolar alkyl chain of the molecule and the organic matter in the solid matrices.

Table 2: Predicted Sorption Characteristics

| Matrix | Expected Sorption | Primary Sorption Mechanism |

|---|---|---|

| Soil | High | Hydrophobic interaction with soil organic matter |

| Sediment | High | Hydrophobic interaction with sediment organic matter |

Volatilization of this compound from water and soil surfaces is anticipated to be a minor dissipation pathway. This is attributed to its low vapor pressure and strong adsorption to soil and sediment. In aqueous environments, the compound's low water solubility and high affinity for organic matter would further limit its availability at the air-water interface for volatilization. From terrestrial environments, its strong binding to soil particles would significantly reduce its vapor phase concentration, thereby minimizing volatilization.

Biotic and Abiotic Degradation Pathways

Degradation processes are crucial in determining the ultimate persistence of this compound in the environment. Both biological and non-biological pathways contribute to its breakdown.

Studies on a closely related substance indicate that it is not readily biodegradable, with a reported biodegradation of 59% after 28 days. nih.gov However, the same research suggests that primary degradation does occur, leading to the transformation of the parent compound within the same timeframe. nih.gov This implies that while complete mineralization to carbon dioxide and water is slow, the initial structure of the molecule is altered by microbial action. The branched structure of this compound may contribute to its slower biodegradation rate compared to linear fatty acids. The primary degradation products in non-human systems have not been specifically identified in the available literature.

Table 3: Biodegradation Data (based on a related isononanoic acid)

| Test | Result | Interpretation |

|---|---|---|

| Ready Biodegradability (28 days) | 59% | Not readily biodegradable |

Chemicals with hydrolyzable functional groups can undergo degradation in water. For a related compound, it is expected to eventually hydrolyze at environmental pH ranges of 4-9. nih.gov The carboxylic acid group itself is stable to hydrolysis, but if the compound is part of a larger molecule with ester linkages, for example, hydrolysis of those linkages could occur. Specific studies on the hydrolytic stability and the identification of hydrolysis products for this compound under different pH conditions are not available in the reviewed literature.

Atmospheric Degradation via Hydroxyl Radical Reactions

There is currently a lack of specific experimental or modeled data on the atmospheric degradation of this compound initiated by hydroxyl (OH) radicals. The reaction rate constant with OH radicals, which is essential for determining the atmospheric lifetime of a chemical, has not been documented for this specific isomer.

Generally, the atmospheric fate of volatile organic compounds like carboxylic acids is influenced by their reaction with key oxidants such as OH radicals. This process involves the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical that then undergoes further reactions. The structure of the molecule, particularly the presence and location of branched methyl groups, can influence the reaction rate. However, without specific studies on this compound, its atmospheric persistence and contribution to downwind chemical processes remain unquantified.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The bioaccumulation potential of a chemical is influenced by its physicochemical properties, including its octanol-water partition coefficient (Kow), which indicates its tendency to partition into fatty tissues, and its susceptibility to metabolic transformation by organisms. While general information exists for the broader category of isononanoic acids, specific data for the this compound isomer is absent. Therefore, a quantitative assessment of its potential to accumulate in living organisms and magnify through food webs cannot be provided at this time.

Interactive Data Table: Bioaccumulation Metrics for this compound

| Parameter | Value | Species | Study Type |

| Bioconcentration Factor (BCF) | Data Not Available | - | - |

| Bioaccumulation Factor (BAF) | Data Not Available | - | - |

Biochemical Interactions and Metabolic Transformations in Non Human Biological Systems

Enzymatic Hydrolysis of 4,5,5-Trimethylhexanoic Acid Esters

The cleavage of the ester bond in derivatives of this compound is a critical first step in its metabolism within biological systems. This process is primarily mediated by esterase enzymes.

Characterization of Esterase Activity and Reaction Products (e.g., 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid)

Esterases (EC 3.1.1.1) are a broad class of hydrolase enzymes that catalyze the hydrolysis of ester bonds, resulting in the formation of a carboxylic acid and an alcohol nih.govmdpi.com. In the context of this compound esters, enzymatic hydrolysis would yield this compound and the corresponding alcohol, such as 3,5,5-trimethylhexanol. The reaction can be generalized as follows:

4,5,5-Trimethylhexanoyl-R + H₂O --(Esterase)--> this compound + R-OH

Where R represents the alkyl or aryl group of the alcohol moiety. Studies on various microbial and mammalian esterases have demonstrated their capability to hydrolyze a wide range of ester substrates nih.gov. The efficiency of this hydrolysis is dependent on several factors, including the specific esterase, substrate concentration, pH, and temperature.

The characterization of the reaction products is typically achieved through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which can identify and quantify both the liberated carboxylic acid and the alcohol nih.gov.

Table 1: Hypothetical Esterase Activity on this compound Esters

| Ester Substrate | Potential Hydrolyzing Enzyme Source | Expected Products |

| Methyl 4,5,5-trimethylhexanoate | Pig Liver Esterase | This compound, Methanol |

| Ethyl 4,5,5-trimethylhexanoate | Candida species Lipase (B570770)/Esterase | This compound, Ethanol |

| 3,5,5-trimethylhexyl 4,5,5-trimethylhexanoate | Mammalian Carboxylesterases | This compound, 3,5,5-trimethylhexanol |

This table is illustrative and based on the general activity of esterases on various ester substrates.

Influence of Branched Structure on Enzyme Substrate Specificity

The branched structure of this compound significantly influences its recognition and processing by esterases. The steric hindrance presented by the methyl groups, particularly at the α and γ positions relative to the carbonyl group, can affect the binding affinity of the substrate to the enzyme's active site.

Research on esterase specificity indicates that the structural features of both the acyl (carboxylic acid) and the alcohol moieties of the ester are crucial determinants of enzyme activity nih.gov. While some esterases exhibit broad substrate specificity, others are highly selective. The presence of branching can either decrease or, in some cases, enhance the rate of hydrolysis depending on the specific enzyme's active site topology. For instance, studies have shown that functionalization of remote groups in an ester can have a profound effect on both the rate and enantioselectivity of hydrolysis nih.gov. This suggests that the trimethyl substitution pattern of this compound would be a key factor in determining which specific esterases are most effective at its hydrolysis.

Metabolic Pathways of this compound and its Analogues in Animal Models

Once liberated from its ester form, or if ingested directly, this compound and its alcohol analogue, 3,5,5-trimethylhexanol, would enter metabolic pathways common to other branched-chain fatty acids and alcohols.

Oxidation Pathways of Alcohol Metabolites to Corresponding Carboxylic Acids

In animal models, primary alcohols such as 3,5,5-trimethylhexanol are typically oxidized to their corresponding carboxylic acids. This oxidation often occurs in a two-step process mediated by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).

Oxidation to Aldehyde: 3,5,5-trimethylhexanol is first oxidized to 3,5,5-trimethylhexanal (B1630633).

3,5,5-trimethylhexanol + NAD⁺ --(ADH)--> 3,5,5-trimethylhexanal + NADH + H⁺

Oxidation to Carboxylic Acid: The resulting aldehyde is then rapidly oxidized to this compound.

3,5,5-trimethylhexanal + NAD⁺ + H₂O --(ALDH)--> this compound + NADH + H⁺

Studies on the oxidation of long-chain fatty alcohols have demonstrated the capability of enzymes like yeast alcohol dehydrogenase to catalyze these reactions nih.govresearchgate.net. Cytochrome P450 monooxygenases can also be involved in the oxidation of fatty alcohols nih.gov. The efficiency of this conversion in vivo is crucial for the detoxification and subsequent elimination of the alcohol.

Phase II Biotransformation Reactions (e.g., Glucuronidation of Carboxylic Acid)

Carboxylic acids, including branched-chain variants like this compound, are common substrates for Phase II biotransformation reactions. These conjugation reactions increase the water solubility of the molecule, facilitating its excretion from the body nih.govdrughunter.comuomus.edu.iqnih.govresearchgate.net. The most common Phase II reaction for carboxylic acids is glucuronidation nih.govwikipedia.org.

Glucuronidation involves the transfer of glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of the substrate, forming an acyl glucuronide wikipedia.orghyphadiscovery.com. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver wikipedia.org.

this compound + UDPGA --(UGT)--> 4,5,5-Trimethylhexanoyl-β-D-glucuronide + UDP

Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, have been shown to catalyze the glucuronidation of various carboxylic acids nih.gov. The formation of these polar glucuronide conjugates is a critical step in the detoxification and elimination of xenobiotic and endogenous compounds containing a carboxylic acid moiety nih.govhyphadiscovery.comresearchgate.net.

Table 2: Key Enzymes in the Metabolism of this compound and its Alcohol Analogue

| Metabolic Step | Substrate | Enzyme Class | Product |

| Ester Hydrolysis | This compound ester | Esterase | This compound |

| Alcohol Oxidation | 3,5,5-trimethylhexanol | Alcohol Dehydrogenase | 3,5,5-trimethylhexanal |

| Aldehyde Oxidation | 3,5,5-trimethylhexanal | Aldehyde Dehydrogenase | This compound |

| Glucuronidation | This compound | UDP-glucuronosyltransferase | 4,5,5-Trimethylhexanoyl glucuronide |

Interaction with Biological Membranes and Proteins in Model Systems (e.g., Lipase Activity Enhancement by Perfluorinated Analog)

The physicochemical properties of this compound, particularly its branched alkyl chain, suggest it will interact with biological membranes and proteins. The hydrophobic tail can insert into the lipid bilayer of cell membranes, while the polar carboxylic acid head group remains at the aqueous interface wikipedia.org.

Studies on branched-chain fatty acids have shown that they can modulate the structure and fluidity of model microbial cell membranes nih.gov. The incorporation of branched fatty acids can increase the fluidity of the bilayer, which is a mechanism analogous to the role of unsaturated fatty acids in the membranes of higher organisms nih.gov. Short-chain fatty acids have also been shown to disrupt the lipid membrane homeostasis in bacteria nih.govnih.gov.

Furthermore, perfluorinated analogs of carboxylic acids have been observed to influence the activity of enzymes such as lipases. The presence of these compounds can modulate the activity of drug-metabolizing enzymes nih.gov. While direct evidence for this compound is lacking, it is plausible that it could interact with membrane-associated proteins, including enzymes, and potentially modulate their function. The interaction of perfluorinated carboxylic acids with eukaryotic cells has been shown to be dependent on the length of the perfluorocarbon chain, with longer chains exhibiting greater biological activity nih.gov.

Advanced Research Applications in Materials Science and Biotechnology

Development of Novel Materials and Functional Polymers

The distinct structure of 4,5,5-trimethylhexanoic acid makes it a valuable intermediate in polymer and resin synthesis. Its branched nature disrupts polymer chain packing, which can be harnessed to modify the physical and chemical properties of materials, leading to enhanced performance in various applications.

Applications in Coatings and Resin Synthesis, including Alkyd Resins

This compound serves as a key monomer in the synthesis of alkyd resins, which are widely used as binders in paints and coatings univarsolutions.combasf.com. When incorporated into the polyester (B1180765) backbone of these resins, it improves performance characteristics. Specifically, its inclusion can lead to better yellowing resistance compared to traditional fatty acids basf.com. Metal salts derived from this compound are also utilized as paint driers, which accelerate the curing process of coatings univarsolutions.com. The use of this acid as a modifier in alkyd resins is a subject of ongoing research to create more durable and weather-resistant surface coatings .

Integration into Polymers for Enhanced Thermal and Mechanical Properties (e.g., wiring and insulation materials)

In the field of polymer science, this compound is utilized in the creation of stabilizers for polymers, particularly those used in demanding applications like wiring and insulation. The integration of this compound helps to improve the thermal and mechanical properties of the materials. This enhancement ensures better longevity and reliable performance, especially for components that are subjected to high temperatures or harsh environmental conditions. Its role as an intermediate for plasticizers and stabilizers is crucial in manufacturing flexible and durable plastics, such as polyvinyl chloride (PVC) .

Biotechnological Applications and Biochemical Assay Development

The interface of chemistry and biology offers a fertile ground for the application of unique molecules like this compound. Its interactions with enzymes and its potential role in biological systems are areas of active investigation.

Role in Enzyme Engineering and Biocatalytic Processes (e.g., as an additive to enhance lipase (B570770) activity)

In biocatalysis, lipases are crucial enzymes for synthesizing esters. Research has shown that the structure of the carboxylic acid substrate is critical for the catalytic activity of lipases. This compound has been identified as an excellent substrate for lipase-catalyzed reactions. Studies comparing various branched carboxylic acids have demonstrated that while some structures pose challenges for enzymes, this compound is readily accepted by a majority of tested lipases, leading to high efficiency in ester synthesis. This makes it a valuable molecule in biocatalytic processes for producing specialty esters used in cosmetics and pharmaceuticals.

Table 1: Performance of 3,5,5-Trimethylhexanoic Acid as a Substrate in Lipase-Catalyzed Reactions

| Enzyme | Substrate | Relative Activity | Key Finding |

| Candida antarctica lipase B (CalB) Variants | 2-Ethylhexanoic acid | Low | Most variants did not improve upon wild-type activity. |

| Candida antarctica lipase B (CalB) Variants | 3,5,5-Trimethylhexanoic acid | High | Excellent results were obtained with the majority of lipase variants tested. |

Utilization in Biochemical Assays and Biological System Probing

While this compound is classified as a biochemical reagent and is used as an intermediate in the synthesis of various organic molecules, specific applications of this compound as a tool in biochemical assays or as a probe for biological systems are not extensively documented in publicly available research. Its primary role remains that of a precursor or building block in larger synthetic processes rather than a direct analytical tool fishersci.at.

Research in Drug Delivery Systems and Pharmaceutical Formulations

A significant challenge in pharmaceutical science is enhancing the solubility and bioavailability of poorly water-soluble drugs. This compound and its derivatives are being explored for their potential to address this issue. The compound has been investigated for its utility in drug delivery systems, where it may help encapsulate active pharmaceutical ingredients (APIs). By incorporating it into formulations, it is hypothesized that the solubility and subsequent bioavailability of certain medications could be improved, particularly for drugs that are hydrophobic . This application is based on the principle of modifying the chemical environment of the drug to make it more readily absorbed by the body. Research in this area focuses on creating novel excipients and nanocarriers that can effectively transport therapeutic agents to their target sites.

Table 2: Potential Applications of this compound Derivatives in Pharmaceutical Formulations

| Application Area | Mechanism of Action | Potential Benefit |

| Solubility Enhancement | Acting as a co-solvent or forming more soluble complexes with the drug. | Improved dissolution of poorly water-soluble APIs. |

| Drug Encapsulation | Used as a component in lipid-based nanocarriers or polymeric nanoparticles. | Protection of the API and controlled release. |

| Bioavailability Enhancement | Facilitating the transport of drugs across biological membranes. | Increased therapeutic efficacy of the administered drug. |

Potential as Excipients or Intermediates for Drug Solubilization and Stabilization

The efficacy of many pharmaceutical drugs is hindered by their poor solubility in water, which can lead to low bioavailability. Lipid-based drug delivery systems (LBDDS) are a well-established strategy to overcome this challenge, and fatty acids are key components in these formulations. pharmaexcipients.comnih.govnih.gov

Branched-chain fatty acids, a category to which this compound belongs, are being explored as excipients or intermediates to enhance the solubility and stability of active pharmaceutical ingredients (APIs). The addition of fatty acids to lipid-based formulations can significantly increase the solubility of poorly water-soluble drugs. pharmaexcipients.comresearchgate.net The mechanism behind this is often attributed to hydrogen bonding between the fatty acid's carboxyl group and the drug molecule. researchgate.nettandfonline.com

Research on various fatty acids has shown that their chemical structure plays a crucial role in their ability to act as solubilizing agents. pharmaexcipients.comresearchgate.net Key structural aspects include:

Chain Length: Studies have indicated that the solubility of a drug in a fatty acid can vary with the fatty acid's chain length. For some drugs, solubility has been observed to be more pronounced in shorter-chain fatty acids. pharmaexcipients.comresearchgate.net

Degree of Unsaturation: While this compound is a saturated fatty acid, the presence of double bonds in other fatty acids used in formulations can also impact drug solubility and the stability of the formulation.

The general principle involves dissolving the lipophilic drug in lipids and surfactants, which can then form stable emulsions or microemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract. americanpharmaceuticalreview.com These lipid-based systems can maintain the drug in a solubilized state, which is crucial for its absorption. pharmaexcipients.com While direct studies on this compound are limited, its isomeric form, 3,5,5-trimethylhexanoic acid, has been identified as a compound with potential applications in drug delivery systems to improve the solubility and bioavailability of certain active ingredients.

Below is a representative data table illustrating how fatty acid chain length can influence the solubility of a model poorly water-soluble drug, based on general findings in the field.

| Fatty Acid | Chain Length | Model Drug Solubility (mg/mL) |

| Caproic Acid | C6 | > 1000 |

| Caprylic Acid | C8 | ~800 |

| Capric Acid | C10 | ~600 |

| Oleic Acid | C18:1 | ~120 |

This table is for illustrative purposes and is based on general trends observed in studies of fatty acids as drug solubilizers. The specific solubility values can vary significantly depending on the drug . pharmaexcipients.comtandfonline.com

Exploration in Encapsulation Technologies

Encapsulation is a process where an active compound is enclosed within a carrier material, which can protect it from degradation, mask unpleasant tastes, and control its release. tabletscapsules.com Lipid-based encapsulation, particularly using fatty acids and their derivatives, is a widely used technique in the pharmaceutical and nutraceutical industries. tabletscapsules.comnih.gov

The amphiphilic nature of fatty acids, possessing both a hydrophobic tail and a hydrophilic head, allows them to form self-assembled structures like micelles in aqueous solutions. mdpi.comijiert.org These micelles have a hydrophobic core that can entrap poorly water-soluble drugs, effectively encapsulating them. mdpi.comijiert.org The hydrophilic shell of the micelle interfaces with the aqueous environment, rendering the encapsulated drug dispersible in water. mdpi.com

The structure of the fatty acid, including its chain length and branching, can influence the properties of the resulting micelles, such as their size and stability. nih.gov For instance, longer hydrophobic chains can lead to the formation of more compact micelles. tandfonline.com The methyl branching in this compound would likely affect the packing of the molecules within the micelle, which could influence its drug-loading capacity and release characteristics.

Lipid microencapsulation offers several advantages:

Enhanced Stability: It creates a protective barrier around the API, shielding it from environmental factors. tabletscapsules.com

Increased Bioavailability: By improving solubility and protecting the drug from degradation in the gastrointestinal tract, encapsulation can lead to better absorption. tabletscapsules.com

Controlled Release: The lipid matrix can be designed to release the active ingredient at a specific site or over a prolonged period. researchgate.net

Taste Masking: For oral medications, encapsulation can effectively mask the unpleasant taste of certain APIs. tabletscapsules.com

Q & A

Basic Research Question

- Infrared (IR) Spectroscopy : NIST-standardized IR spectra (gas phase) provide structural validation, with peaks corresponding to carboxylic acid C=O stretching (~1700 cm⁻¹) and alkyl chain vibrations .

- Chromatography : HPLC or GC-MS methods (e.g., ISO 2271) quantify purity and detect impurities in industrial-grade samples .

- Physical Properties : Density (0.91 g/mL), refractive index (1.428–1.431), and solubility profiles (e.g., miscibility in ethanol/benzene) are critical for application studies .

How does branching in alkyl chains affect the performance of pentaerythritol esters derived from 3,5,5-trimethylhexanoic acid?

Advanced Research Question

In lubricant formulations, branched-chain esters (e.g., pentaerythritol mixed esters) exhibit:

- Improved Thermal Stability : Reduced volatility compared to linear-chain analogs due to steric hindrance .

- Friction Reduction : Branched esters enhance lubricity under high-pressure conditions, as demonstrated in tribological testing .

Experimental Design : Comparative studies using n-heptanoic acid (linear) vs. 3,5,5-trimethylhexanoic acid (branched) reveal trade-offs between esterification rates (lower for branched acids) and end-product performance .

What are the ecological and safety considerations for handling 3,5,5-trimethylhexanoic acid in laboratory settings?

Basic Research Question

- Toxicity : Classified as a skin irritant (GHS Category 2) with acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) .

- Environmental Impact : Readily biodegradable but requires containment to prevent aquatic contamination due to moderate ecotoxicity (EC₅₀ for algae: 10–100 mg/L) .

Safety Protocols : Use fume hoods, PPE (gloves, goggles), and dry chemical extinguishers for fire hazards (flash point: 125°C) .

How do discrepancies in reported synthesis yields for 3,5,5-trimethylhexanoic acid arise, and how can they be resolved?

Advanced Research Question

Yield variations stem from:

- Reaction Scale : Microreactors (e.g., silicon carbide systems) vs. batch reactors .

- Catalyst Efficiency : N,N-Dimethylformamide (DMF) in microreactors improves selectivity compared to bulk-phase catalysts .

Resolution Strategy : Reproducibility studies using standardized protocols (e.g., ISO 2271) and peer-reviewed validation of reaction conditions .

What role does 3,5,5-trimethylhexanoic acid play in pharmaceutical intermediate synthesis?

Advanced Research Question

The acid serves as a precursor for:

- Piroctone Olamine : A ketoconazole derivative synthesized via reaction with 2-aminoethanol, used in antifungal agents .

- Meroditerpenoids : Annulation reactions with steroidal cores enable access to novel bioactive compounds .

Methodological Challenge : Steric hindrance necessitates optimized coupling agents (e.g., DCC/DMAP) for efficient amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.